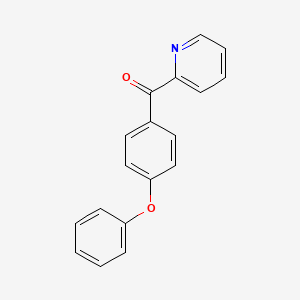

2-(4-Phenoxybenzoyl)pyridine

Übersicht

Beschreibung

2-(4-Phenoxybenzoyl)pyridine is a nitrogen-based heterocyclic compound characterized by a pyridine ring substituted with a 4-phenoxybenzoyl group. This compound has a molecular formula of C18H13NO2 and a molar mass of 275.3 g/mol . It is used in various scientific research fields due to its unique structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenoxybenzoyl)pyridine typically involves the condensation reaction between a pyridine derivative, such as pyridine-2(1H)-one, and a 4-phenoxybenzoyl compound. Various methods can be employed, including traditional organic synthesis or more modern techniques like microwave-assisted reactions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Phenoxybenzoyl)pyridine undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions, where functional groups on the pyridine ring or the phenoxybenzoyl group are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium and organomagnesium compounds for substitution reactions . Oxidation and reduction reactions typically require specific oxidizing or reducing agents under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(4-Phenoxybenzoyl)pyridine has diverse applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Its unique structure allows for investigations into its biological activity and potential therapeutic applications.

Medicine: Research into its potential as a drug candidate for various diseases is ongoing.

Industry: It is used in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(4-Phenoxybenzoyl)pyridine include other pyridine derivatives and phenoxybenzoyl-substituted compounds .

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Biologische Aktivität

2-(4-Phenoxybenzoyl)pyridine is a heterocyclic aromatic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This compound features a pyridine ring substituted with a phenoxybenzoyl group, which may enhance its interaction with biological macromolecules. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 281.30 g/mol

- Structure : Characterized by a pyridine ring and a phenoxybenzoyl substituent, which may influence its biological interactions.

Anti-Cancer Potential

Research indicates that this compound may exhibit significant anti-cancer properties. Compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported that related pyridine derivatives show promising results in inhibiting glioblastoma cell growth, with IC50 values indicating effective cytotoxicity.

Table 1: Comparison of Biological Activity in Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyridine ring + phenoxybenzoyl group | Potential anti-cancer agent |

| 4-Phenylpyridine | Pyridine ring + phenyl group | Moderate cytotoxicity |

| Benzophenone derivatives | Carbonyl group + aromatic rings | Varies widely |

| Pyridinyl benzoates | Pyridine ring + benzoate | Varies widely |

The unique combination of functionalities in this compound may enhance its binding to biological targets compared to other similar compounds.

The precise mechanism of action for this compound remains under investigation. However, initial molecular docking studies suggest that the compound can effectively bind to proteins involved in tumorigenesis. These binding interactions likely involve hydrogen bonds and hydrophobic interactions, which are critical for its biological efficacy. The potential for this compound to form stable complexes with target proteins enhances its candidacy as an inhibitor in cancer therapy.

Future Directions

Despite promising initial findings, further research is essential to fully elucidate the biological activity and therapeutic potential of this compound. Future studies should focus on:

- Detailed mechanistic studies to clarify how this compound interacts with specific biological targets.

- In vivo studies to assess the efficacy and safety profile of the compound in animal models.

- Exploration of structure-activity relationships (SAR) to identify modifications that could enhance potency and selectivity against cancer cells.

Q & A

Q. What are the recommended synthetic methodologies for 2-(4-Phenoxybenzoyl)pyridine, and how can researchers optimize reaction conditions?

Answer:

- Coupling Reactions : Utilize Suzuki-Miyaura or Ullmann coupling for introducing phenoxybenzoyl groups to pyridine. For example, describes a similar synthesis using dichloromethane and sodium hydroxide as a base, achieving 99% purity after purification .

- Solvent and Catalyst Optimization : Test polar aprotic solvents (e.g., DMF) with palladium catalysts for cross-coupling efficiency. Adjust temperature (80–120°C) and catalyst loading (1–5 mol%) to balance yield and side reactions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for isolation.

Q. How can researchers characterize this compound, and what analytical techniques resolve structural ambiguities?

Answer:

- Spectroscopy :

- X-ray Crystallography : Use SHELX ( ) for crystal structure determination. Address challenges like twinning or poor diffraction with iterative refinement .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. Use fume hoods to avoid inhalation (per and ) .

- Storage : Store under inert atmosphere (argon/nitrogen) at room temperature to prevent degradation.

- Waste Disposal : Classify as hazardous organic waste and dispose via certified facilities ( ) .

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Compare with analogs like 2-(4-T-butylbenzoyl)pyridine ( ) .

- Molecular Dynamics : Simulate solvent interactions to optimize solubility for biological assays.

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

- Meta-Analysis : Compare datasets across studies (e.g., enzyme inhibition IC values) to identify outliers.

- In Vitro/In Vivo Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to minimize variability. Reference ’s approach to dose-range studies in animal models .

Q. How can reaction conditions be optimized to improve the yield of this compound?

Answer:

- DoE (Design of Experiments) : Vary parameters like temperature, solvent polarity, and stoichiometry. For example, achieved high yields using NaOH in dichloromethane .

- Catalyst Screening : Test Pd(OAc), PdCl, or Ni-based catalysts for coupling efficiency.

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

Eigenschaften

IUPAC Name |

(4-phenoxyphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-18(17-8-4-5-13-19-17)14-9-11-16(12-10-14)21-15-6-2-1-3-7-15/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPSBRFOPDMCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00605190 | |

| Record name | (4-Phenoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68549-67-7 | |

| Record name | (4-Phenoxyphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00605190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.